4-Chloro-2,1,3-benzoxadiazol-5-amine
Description
4-Chloro-2,1,3-benzoxadiazol-5-amine is a heterocyclic aromatic compound featuring a benzoxadiazole core substituted with a chlorine atom at position 4 and an amine group at position 4. This article systematically compares its structural, synthetic, and functional attributes with similar compounds.
Properties
IUPAC Name |
4-chloro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUDROCNNPWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoxadiazole Derivatives
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- Structure: Differs by the presence of a nitro group (position 4) and diethylamino substituents (position 5) .
- Molecular Formula : C₁₀H₁₁ClN₄O₃; Molecular Weight : 270.68 .
- Properties : Bioactive small molecule; storage at room temperature .
N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Structure : Features a 3-chloro-5-fluorophenyl group at position 5 and a nitro group at position 4 .
- Molecular Weight : 308.65; Formula : C₁₂H₆ClFN₄O₃ .
- Key Difference : The fluorophenyl substitution may improve membrane permeability in biological systems, whereas the target compound’s unsubstituted amine could offer simpler synthetic routes.
Benzothiadiazole Derivatives
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine
- Synthesis : Prepared via reduction of 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole using an iron-acetic acid mixture .
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
Oxazole and Thiadiazole Derivatives
4-(4-Chlorobenzyl)-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5e)
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine
- Synthesis : Cyclization with NaOH and H₂SO₄ .
- Biological Activity : Demonstrated insecticidal and fungicidal effects .
- Key Difference : Thiadiazoles often exhibit broader biological activity due to sulfur’s electronegativity, whereas benzoxadiazoles may prioritize electronic applications (e.g., OLEDs).
Schiff Base Derivatives
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine
Data Tables
Table 1: Physical and Structural Properties
*Estimated based on structural analogs.
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